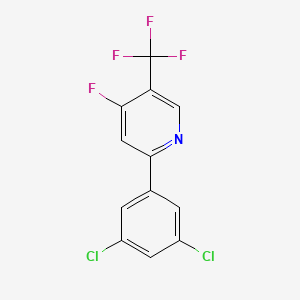
2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H5Cl2F4N. This compound is known for its unique structure, which includes a pyridine ring substituted with dichlorophenyl, fluoro, and trifluoromethyl groups. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine typically involves the reaction of 3,5-dichlorobenzonitrile with 4-fluoro-5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes chlorination, fluorination, and pyridine ring formation steps, followed by purification through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-(3,5-Dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H5Cl2F4N |
|---|---|
Molecular Weight |
310.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H5Cl2F4N/c13-7-1-6(2-8(14)3-7)11-4-10(15)9(5-19-11)12(16,17)18/h1-5H |
InChI Key |
PNGBYFAUFIPOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















